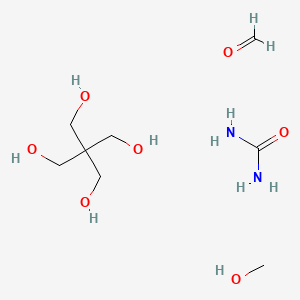
2,6-Di(methyl-d3)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of 2,6-dimethylnaphthalene. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, resulting in a compound with unique properties. This compound is of interest in various scientific fields due to its stability and distinct isotopic labeling, which makes it useful in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 2,6-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Aplicaciones Científicas De Investigación
2,6-Di(methyl-d3)-naphthalene is used in various scientific research applications:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.
Mecanismo De Acción
The mechanism of action of 2,6-Di(methyl-d3)-naphthalene depends on its application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In biological systems, the deuterium labeling allows for precise tracking of metabolic pathways and interactions. The molecular targets and pathways involved vary based on the specific research or industrial application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylnaphthalene: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
2,6-Di(trideuteriomethyl)aniline: Another deuterated compound used in analytical chemistry and research.
Methyl tert-butyl ether: Used as a fuel additive and in chemical synthesis, but with different applications compared to 2,6-Di(methyl-d3)-naphthalene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling enhances the accuracy and precision of studies involving this compound, making it a valuable tool in various scientific fields.
Propiedades
Número CAS |
51209-51-9 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
162.265 |
Nombre IUPAC |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
Clave InChI |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Sinónimos |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)
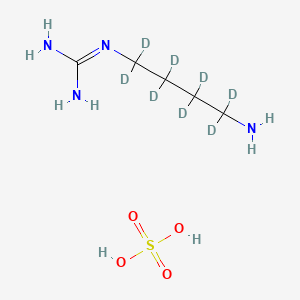
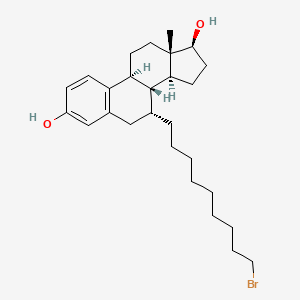
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
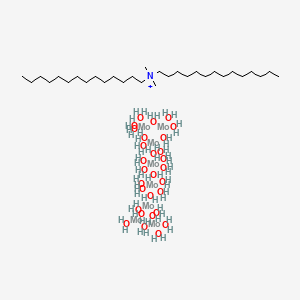
![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
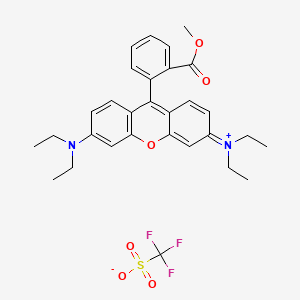
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

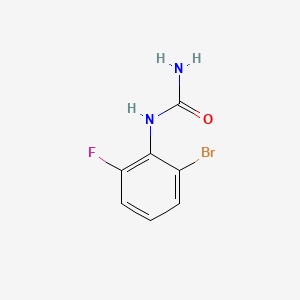
![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)
